molecular formula C16H19N3O2 B2887105 N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide CAS No. 1355929-92-8

N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide

Cat. No.: B2887105
CAS No.: 1355929-92-8
M. Wt: 285.347
InChI Key: QGHSYAPDERCSQE-UHFFFAOYSA-N
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Description

N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a methylphenyl group, and an oxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the oxopyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-3-(2-oxopyrrolidin-1-yl)propanamide
  • N-(2-methylphenyl)-3-(2-oxopyrrolidin-1-yl)propanamide
  • N-(2-cyanophenyl)-3-(2-oxopyrrolidin-1-yl)propanamide

Uniqueness

N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the cyano and oxopyrrolidinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-5-2-3-6-13(12)14(11-17)18-15(20)8-10-19-9-4-7-16(19)21/h2-3,5-6,14H,4,7-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHSYAPDERCSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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